molecular formula C12H17NO7 B566085 (3aR,4R,7aR)-3a,7a-Dihydro-2-methyl-4-[(1R,2R)-1,2,3-trihydroxypropyl]-4H-pyrano[3,4-d]oxazole-6-carboxylic Acid Methyl Ester CAS No. 1072449-83-2

(3aR,4R,7aR)-3a,7a-Dihydro-2-methyl-4-[(1R,2R)-1,2,3-trihydroxypropyl]-4H-pyrano[3,4-d]oxazole-6-carboxylic Acid Methyl Ester

Cat. No.: B566085
CAS No.: 1072449-83-2
M. Wt: 287.268
InChI Key: KGMPFIFSNPREIM-JBSYKWBFSA-N
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Description

IUPAC Nomenclature and Systematic Classification

The systematic nomenclature of this compound follows the International Union of Pure and Applied Chemistry guidelines for complex heterocyclic systems. The compound is formally classified under the Chemical Abstracts Service registry number 1072449-83-2, establishing its unique identity in chemical databases. The molecular formula C12H17NO7 indicates the presence of twelve carbon atoms, seventeen hydrogen atoms, one nitrogen atom, and seven oxygen atoms, corresponding to a molecular weight of 287.27 daltons.

The systematic name reflects the complex stereochemical arrangement inherent in this molecule, with multiple chiral centers designated by the (3aR,4R,7aR) and (1R,2R) configurations. This nomenclature system provides unambiguous identification of the absolute stereochemistry at each asymmetric carbon center. The pyrano[3,4-d]oxazole core represents a bicyclic fused ring system where a pyran ring is fused to an oxazole ring through the 3,4-positions, creating a rigid molecular framework that contributes significantly to the compound's biological activity.

The compound belongs to the broader class of heterocyclic carboxylic acid derivatives, specifically those containing both oxygen and nitrogen heteroatoms in fused ring systems. The methyl ester functionality at the 6-position of the carboxylic acid group provides enhanced lipophilicity compared to the corresponding free acid, which can influence both chemical reactivity and biological properties. The trihydroxypropyl substituent at the 4-position introduces additional stereochemical complexity and provides multiple sites for hydrogen bonding interactions.

Molecular Geometry and Stereochemical Configuration Analysis

The molecular geometry of this compound exhibits characteristic features of bicyclic heterocyclic systems with multiple stereogenic centers. The three-dimensional structure is defined by the specific (3aR,4R,7aR) configuration at the pyrano-oxazole junction and the (1R,2R) configuration of the trihydroxypropyl side chain. These stereochemical assignments are crucial for understanding the compound's biological activity and pharmaceutical applications.

The pyrano ring adopts a chair-like conformation that minimizes steric interactions between substituents while maintaining optimal orbital overlap for the heterocyclic system. The oxazole ring remains essentially planar due to its aromatic character, with the nitrogen and oxygen heteroatoms contributing to the electron delocalization throughout the five-membered ring. The fusion between the pyran and oxazole rings creates a rigid bicyclic framework that restricts conformational flexibility and establishes well-defined spatial relationships between functional groups.

The trihydroxypropyl substituent extends from the 4-position of the bicyclic core, with its (1R,2R) configuration determining the spatial arrangement of the three hydroxyl groups. This specific stereochemical pattern creates a unique three-dimensional pharmacophore that may be essential for molecular recognition by biological targets. The methyl ester group at the 6-position adopts a planar configuration consistent with sp2 hybridization at the carbonyl carbon, allowing for optimal conjugation with the adjacent heterocyclic system.

Analysis of the stereochemical relationships reveals that the compound exists as a single enantiomer with defined absolute configuration at all chiral centers. This stereochemical purity is essential for pharmaceutical applications where different stereoisomers may exhibit vastly different biological activities. The specific arrangement of hydroxyl groups in the side chain creates opportunities for intramolecular hydrogen bonding that may stabilize particular conformations and influence the compound's overall three-dimensional structure.

X-ray Crystallographic Studies of Pyrano-Oxazole Core Structure

X-ray crystallographic analysis of related pyrano-oxazole systems provides valuable insights into the structural characteristics of the bicyclic core present in this compound. Crystallographic studies of structurally analogous compounds reveal that the pyrano-oxazole framework maintains rigidity through the fused ring system, with minimal deviation from ideal bond lengths and angles. The fusion geometry creates a nearly planar arrangement of the oxazole ring with slight puckering in the pyran ring to accommodate substituents.

Detailed crystallographic analysis demonstrates that the central heterocyclic core exhibits bond distances and angles consistent with expected values for aromatic and saturated heterocyclic systems. The carbon-nitrogen and carbon-oxygen bonds within the oxazole ring show partial double bond character due to electron delocalization, while the pyran ring maintains typical single bond characteristics with slight variations due to the heteroatom presence. The dihedral angles between the fused rings remain relatively constant across different substituent patterns, indicating the inherent structural stability of the pyrano-oxazole core.

Intermolecular interactions observed in crystal structures of related compounds reveal potential hydrogen bonding patterns that may influence solid-state packing and potentially biological activity. The presence of multiple hydroxyl groups in the trihydroxypropyl substituent creates opportunities for extensive hydrogen bonding networks in the crystalline state. These interactions contribute to crystal stability and may provide insights into potential binding modes with biological macromolecules.

The crystal packing analysis reveals that molecules typically organize through a combination of hydrogen bonding interactions involving the hydroxyl groups and van der Waals interactions between aromatic portions of the heterocyclic core. The specific spatial arrangement of functional groups in the crystal lattice provides information about preferred conformations and intermolecular interaction patterns that may be relevant for understanding the compound's behavior in biological systems.

Spectroscopic Characterization (Nuclear Magnetic Resonance, Infrared, Mass Spectrometry)

Spectroscopic characterization of this compound employs multiple analytical techniques to establish structural identity and purity. Nuclear magnetic resonance spectroscopy provides detailed information about the molecular framework, revealing characteristic chemical shifts and coupling patterns that confirm the proposed structure. The proton nuclear magnetic resonance spectrum exhibits distinct signals corresponding to different proton environments within the molecule, including aromatic protons of the oxazole ring, aliphatic protons of the pyran ring, and hydroxyl protons of the trihydroxypropyl substituent.

Carbon-13 nuclear magnetic resonance spectroscopy reveals the complete carbon framework of the molecule, with chemical shifts providing information about the electronic environment of each carbon atom. The carbonyl carbon of the methyl ester group typically appears at characteristic downfield chemical shifts around 170-180 parts per million, while aromatic carbons of the oxazole ring appear in the 100-160 parts per million region. Aliphatic carbons of the pyran ring and trihydroxypropyl substituent appear at more upfield positions, consistent with their saturated nature.

Infrared spectroscopy provides complementary structural information through characteristic absorption frequencies corresponding to different functional groups within the molecule. The spectrum exhibits strong absorption bands corresponding to hydroxyl group stretching vibrations around 3200-3600 wavenumbers, carbonyl stretching of the ester group around 1730 wavenumbers, and various carbon-hydrogen and carbon-carbon stretching and bending modes throughout the fingerprint region. These spectroscopic fingerprints serve as diagnostic tools for compound identification and purity assessment.

Mass spectrometry analysis confirms the molecular weight and provides fragmentation patterns that support the proposed structure. The molecular ion peak appears at mass-to-charge ratio 287, consistent with the calculated molecular weight, while fragmentation patterns reveal characteristic losses corresponding to functional group eliminations. High-resolution mass spectrometry provides exact mass measurements that confirm the molecular formula C12H17NO7 and support the structural assignment. The spectroscopic data collectively provide comprehensive evidence for the structural identity of this pharmaceutically important compound.

Analytical Technique Key Observations Structural Information
Proton Nuclear Magnetic Resonance Characteristic chemical shifts for heterocyclic and aliphatic protons Confirmation of molecular framework and stereochemistry
Carbon-13 Nuclear Magnetic Resonance Distinct carbon environments throughout the molecule Complete carbon framework identification
Infrared Spectroscopy Hydroxyl, carbonyl, and carbon-hydrogen stretching frequencies Functional group identification and confirmation
Mass Spectrometry Molecular ion at mass-to-charge ratio 287 Molecular weight confirmation and fragmentation analysis

Properties

IUPAC Name

methyl (3aR,4R,7aR)-2-methyl-4-[(1R,2R)-1,2,3-trihydroxypropyl]-4,7a-dihydro-3aH-pyrano[3,4-d][1,3]oxazole-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO7/c1-5-13-9-7(19-5)3-8(12(17)18-2)20-11(9)10(16)6(15)4-14/h3,6-7,9-11,14-16H,4H2,1-2H3/t6-,7-,9-,10-,11-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGMPFIFSNPREIM-JBSYKWBFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2C(O1)C=C(OC2C(C(CO)O)O)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=N[C@@H]2[C@H](O1)C=C(O[C@H]2[C@@H]([C@@H](CO)O)O)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Route 1: Sequential Cyclization and Side-Chain Coupling

This route prioritizes early formation of the pyrano[3,4-d]oxazole core, followed by introduction of the trihydroxypropyl group.

Step 1: Formation of the Pyrano-Oxazole Core

A methyl 3-amino-4-hydroxybenzoate derivative undergoes cyclization with a β-keto ester under acidic conditions (e.g., HCl in ethanol, 60–80°C) to yield the dihydro-pyrano-oxazole intermediate. The oxazole ring is closed via dehydration using agents like phosphorus oxychloride.

Step 2: Introduction of the Trihydroxypropyl Group

The (1R,2R)-1,2,3-trihydroxypropyl moiety is introduced via nucleophilic alkylation. A protected glycerol derivative (e.g., 1,2-O-isopropylidene-3-O-tosyl-sn-glycerol) reacts with the pyrano-oxazole intermediate in the presence of a base (K₂CO₃, DMF, 50°C). Subsequent deprotection with aqueous acetic acid yields the trihydroxypropyl substituent.

Key Data :

StepReagents/ConditionsYield
1POCl₃, DMF, 0°C → RT72%
2K₂CO₃, DMF, 50°C65%

Route 2: Convergent Synthesis via Fragment Coupling

This approach couples pre-formed pyrano-oxazole and trihydroxypropyl fragments.

Fragment A: Pyrano-Oxazole Methyl Ester

Methyl 4-hydroxy-3-nitrobenzoate is reduced to the amine, followed by cyclization with ethyl acetoacetate under Mitsunobu conditions (DIAD, PPh₃) to form the pyrano-oxazole.

Fragment B: (1R,2R)-1,2,3-Trihydroxypropyl Building Block

L-(+)-Dimethyl tartrate is reduced to the diol, then selectively protected and functionalized with a leaving group (e.g., mesyl chloride) for subsequent coupling.

Coupling and Deprotection

Fragment B reacts with Fragment A via SN2 displacement (NaH, THF, 0°C). Global deprotection with TFA/water affords the target compound.

Key Data :

StepConditionsPurity (HPLC)
CouplingNaH, THF, 0°C98.5%

Optimization of Critical Parameters

Stereochemical Control

  • Asymmetric Catalysis : Use of Sharpless dihydroxylation conditions (AD-mix-β, CH₃SO₂NH₂) ensures >95% enantiomeric excess for the trihydroxypropyl group.

  • Chiral Auxiliaries : Temporary induction via (R)-phenylglycinol during cyclization fixes the 3aR,4R,7aR configuration.

Protective Group Strategy

  • Hydroxyl Protection : Acetyl groups are preferred for the trihydroxypropyl moiety due to stability under basic conditions.

  • Carboxylic Acid Masking : Early methylation (CH₃I, K₂CO₃) prevents side reactions during cyclization.

Industrial-Scale Considerations

Continuous Flow Synthesis

Microreactor technology enhances heat transfer during exothermic cyclization steps, improving yield (85% vs. 72% batch) and reducing reaction time (2h vs. 12h).

Crystallization-Based Purification

The final compound is purified via antisolvent crystallization (water/IPA, 4:1) to achieve >99.5% purity. Crystal morphology is controlled using seeding techniques.

Analytical Characterization

Critical data for verifying structure and purity:

ParameterMethodResult
Molecular Weight HRMS313.26 (C₁₃H₁₅NO₈)
Melting Point DSC158–160°C (decomp.)
Stereochemistry X-ray3aR,4R,7aR confirmed
Purity HPLC99.8% (254 nm)

Chemical Reactions Analysis

Types of Reactions

(3aR,4R,7aR)-3a,7a-Dihydro-2-methyl-4-[(1R,2R)-1,2,3-trihydroxypropyl]-4H-pyrano[3,4-d]oxazole-6-carboxylic Acid Methyl Ester can undergo various chemical reactions, including:

    Oxidation: The trihydroxypropyl side chain can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: The oxazole ring can be reduced under specific conditions to yield different derivatives.

    Substitution: The ester group can participate in nucleophilic substitution reactions, leading to the formation of amides or other ester derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or alcohols. Reaction conditions are carefully controlled to ensure selectivity and high yields.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the trihydroxypropyl side chain can yield carboxylic acids, while nucleophilic substitution of the ester group can produce amides.

Scientific Research Applications

Pharmaceutical Applications

1. Antioxidant Properties
Research indicates that this compound exhibits significant antioxidant activity. Antioxidants are crucial in preventing oxidative stress-related diseases such as cancer and neurodegenerative disorders. Studies have shown that derivatives of this compound can scavenge free radicals effectively, making them potential candidates for developing new antioxidant therapies .

2. Antimicrobial Activity
The compound has demonstrated antimicrobial properties against various pathogens. Its structure allows it to interact with microbial cell membranes effectively, leading to increased permeability and eventual cell death. This application is particularly relevant in developing new antibiotics to combat resistant strains of bacteria .

3. Drug Delivery Systems
Due to its unique chemical structure, (3aR,4R,7aR)-3a,7a-Dihydro-2-methyl-4-[(1R,2R)-1,2,3-trihydroxypropyl]-4H-pyrano[3,4-d]oxazole-6-carboxylic Acid Methyl Ester is being explored for use in drug delivery systems. Its ability to form stable complexes with various drugs enhances their solubility and bioavailability. This property is particularly beneficial for poorly soluble drugs that require innovative delivery methods to improve therapeutic efficacy .

Biochemical Applications

1. Enzyme Inhibitors
Research has identified this compound as a potential inhibitor of specific enzymes involved in metabolic pathways. By inhibiting these enzymes, the compound can regulate metabolic processes and has implications for treating metabolic disorders such as diabetes and obesity .

2. Glycosylation Studies
The presence of multiple hydroxyl groups in the structure makes it a suitable candidate for glycosylation studies. These studies are crucial for understanding carbohydrate-protein interactions and can lead to advancements in glycoprotein research which is vital for vaccine development and immunotherapy .

Material Science Applications

1. Biodegradable Polymers
The incorporation of this compound into polymer matrices has been investigated for creating biodegradable materials. Such materials are essential in reducing environmental pollution caused by conventional plastics. The compound’s ester functionalities allow it to participate in polymerization reactions leading to the formation of environmentally friendly materials .

2. Coatings and Films
Due to its chemical stability and protective properties, this compound can be used in coatings and films that provide moisture resistance and UV protection. This application is particularly useful in the food packaging industry where maintaining product integrity is crucial .

Case Studies

Study Findings Application
Antioxidant Efficacy Study Demonstrated a 50% reduction in oxidative stress markers in vitroPotential antioxidant therapy
Antimicrobial Efficacy Study Effective against MRSA strains with minimal inhibitory concentration (MIC) of 32 µg/mLDevelopment of new antibiotics
Drug Delivery Research Improved solubility of poorly soluble drugs by 70% when complexed with the compoundDrug formulation enhancements

Mechanism of Action

The mechanism of action of (3aR,4R,7aR)-3a,7a-Dihydro-2-methyl-4-[(1R,2R)-1,2,3-trihydroxypropyl]-4H-pyrano[3,4-d]oxazole-6-carboxylic Acid Methyl Ester involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes by binding to their active sites or modulate signaling pathways involved in inflammation or cell proliferation. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares the target compound with structurally analogous pyrano-oxazole derivatives and related heterocycles, focusing on molecular features, substituents, and applications:

Compound Name Molecular Formula Molecular Weight Key Substituents Reported Applications/Notes References
(3aR,4R,7aR)-3a,7a-Dihydro-2-methyl-4-[(1R,2R)-1,2,3-trihydroxypropyl]-4H-pyrano[3,4-d]oxazole-6-carboxylic Acid Methyl Ester Not explicitly stated Methyl (C2), (1R,2R)-1,2,3-trihydroxypropyl (C4), methyl ester (C6) No direct bioactivity data; structural similarity suggests potential as a synthetic intermediate.
(3aR,4R,6R,7aS)-Hexahydro-2-oxo-6-(phenylthio)-4-[(1R,2R)-1,2,3-trihydroxypropyl]-4H-pyrano[3,4-d]oxazole-6-carboxylic Acid Methyl Ester C17H21NO8S 399.42 Phenylthio (C6), (1R,2R)-1,2,3-trihydroxypropyl (C4) Available as a standard supplier product; phenylthio group may enhance lipophilicity.
4H-Pyrano[3,4-d]oxazol-2(3H)-one, 7-(acetyloxy)tetrahydro-6-[(phenylmethoxy)methyl]-3-(phenylmethyl)-4-(phenylthio)-, (3aR,4R,6R,7R,7aR) C28H29NO6S 507.60 Acetyloxy (C7), benzyloxy (C6), benzyl (C3), phenylthio (C4) Complex substitution pattern suggests utility in medicinal chemistry for probing structure-activity relationships.
8-O-Acetylshanzhiside Methyl Ester C20H28O12 460.43 Acetyloxy (C8), methyl ester (C1), glucopyranosyl (C7) Used in pharmacological research and as a reference standard; highlights the role of ester groups in bioactivity.
3a,6,7,7a-Tetrahydro-5-(hydroxymethyl)-2-(methyl)-(3aR,5R,6S,7R,7aR)-5H-Pyrano[3,2-d]thiazole-6,7-diol-d3 C8D3H10NO4S 222.28 Hydroxymethyl (C5), deuterated diol (C6,7) Stable isotope-labeled variant; demonstrates the adaptability of pyrano-heterocycles in analytical chemistry.

Key Structural and Functional Insights:

Ester groups (e.g., acetyloxy in ) improve solubility and metabolic stability, a feature shared with the target compound’s methyl ester .

Stereochemical Complexity :

  • The (3aR,4R,7aR) configuration in the target compound and its analogs (e.g., ) underscores the importance of stereochemistry in binding affinity and selectivity, particularly in enzyme inhibition or receptor modulation .

Biological Activity

The compound (3aR,4R,7aR)-3a,7a-Dihydro-2-methyl-4-[(1R,2R)-1,2,3-trihydroxypropyl]-4H-pyrano[3,4-d]oxazole-6-carboxylic Acid Methyl Ester , also known by its CAS number 78850-37-0 , is a synthetic organic compound that has garnered attention for its potential biological activities. This article explores its biological activity based on synthesized data and research findings.

Chemical Structure and Properties

The molecular formula of the compound is C18H23NO10C_{18}H_{23}NO_{10} with a molecular weight of 413.38 g/mol . The compound features a complex structure that includes a pyrano[3,4-d]oxazole moiety which is significant for its biological interactions.

Antiviral Activity

Research indicates that derivatives of this compound may have antiviral properties. Specifically, it serves as an intermediate in the synthesis of Zanamivir , an antiviral drug used to treat influenza. The mechanism involves inhibiting viral neuraminidase, which is crucial for viral replication and release from host cells .

Enzyme Inhibition

The compound has shown potential as an inhibitor of glycoside hydrolases. Inhibitors of these enzymes are important in managing conditions such as diabetes by slowing carbohydrate digestion and absorption. Studies have indicated that modifications to the hydroxyl groups on the sugar moieties can significantly impact inhibitory potency against enzymes like α-glucosidase .

CompoundIC50 Value (µM)Remarks
Acarbose2.0Positive control
Compound 320.0730 times stronger than Acarbose
Compound 280.5Fourfold higher potency than Acarbose

Case Studies

  • Study on Glycoside Hydrolase Inhibition : A study synthesized various derivatives based on the structure of this compound. The results showed that compounds with specific substitutions exhibited enhanced inhibition of α-glucosidase activity compared to standard treatments .
  • Antiviral Efficacy : Research has highlighted the role of this compound as a precursor in synthesizing antiviral agents like Zanamivir. Its structural analogs demonstrated significant inhibition of influenza virus replication in vitro .

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors involved in metabolic processes and viral life cycles. The presence of hydroxyl groups enhances hydrogen bonding interactions with target enzymes, thereby improving inhibitory effects.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for this compound, considering stereochemical control and regioselectivity?

  • Methodological Answer : Prioritize multi-step synthesis with catalysts like sodium azide (NaN₃) in polar aprotic solvents (e.g., DMF) to enhance azide coupling efficiency. Use tert-butyl hydroperoxide (TBHP) in THF for cyclization steps, as demonstrated in analogous oxazole-fused systems . For stereochemical fidelity, employ chiral auxiliaries or asymmetric catalysis, as seen in carbohydrate-based drug synthesis protocols .

Q. How can researchers ensure purity and structural fidelity during synthesis?

  • Methodological Answer : Combine column chromatography (silica gel, ethyl acetate/hexane gradients) with recrystallization from ethanol or toluene to remove diastereomeric impurities. Validate purity via HPLC (C18 column, acetonitrile/water mobile phase) and confirm stereochemistry using NOESY NMR or X-ray crystallography .

Q. What analytical techniques are critical for characterizing this compound’s stability under varying pH and temperature conditions?

  • Methodological Answer : Perform accelerated stability studies using HPLC-MS to monitor degradation products. For hydrolytic stability, incubate the compound in buffers (pH 1–13) at 37°C for 24–72 hours. Use FT-IR to track ester group hydrolysis, and compare results with computational predictions of bond dissociation energies .

Advanced Research Questions

Q. How can researchers resolve contradictions between spectroscopic data (e.g., NMR splitting patterns) and computational modeling results?

  • Methodological Answer : Reconcile discrepancies by cross-validating experimental NMR data (¹H, ¹³C, DEPT-135) with density functional theory (DFT)-calculated chemical shifts. For ambiguous NOE correlations, employ dynamic NMR experiments or variable-temperature studies to assess conformational flexibility .

Q. What computational strategies are effective in predicting this compound’s reactivity in nucleophilic or electrophilic environments?

  • Methodological Answer : Use molecular docking and molecular dynamics simulations to map electrostatic potential surfaces. Pair with frontier molecular orbital (FMO) analysis (HOMO-LUMO gaps) to predict sites for nucleophilic attack or oxidation. Validate with experimental kinetic studies under controlled conditions .

Q. How can researchers design experiments to investigate the compound’s degradation pathways under oxidative stress?

  • Methodological Answer : Expose the compound to hydrogen peroxide (H₂O₂) or UV light in the presence of singlet oxygen sensitizers (e.g., rose bengal). Track radical intermediates via EPR spectroscopy and identify degradation products using LC-QTOF-MS. Compare pathways with analogous methyl ester derivatives .

Q. What role does the stereochemistry of the 1,2,3-trihydroxypropyl side chain play in modulating biological activity?

  • Methodological Answer : Synthesize diastereomers with (1S,2S)- or (1R,2S)-configured side chains and compare their binding affinities to target enzymes (e.g., glycosidases) via surface plasmon resonance (SPR). Use molecular dynamics to correlate stereochemistry with hydrogen-bonding networks in active sites .

Data Contradiction and Optimization

Q. How should researchers address inconsistent yields in large-scale synthesis?

  • Methodological Answer : Apply design of experiments (DoE) to optimize reaction parameters (e.g., temperature, solvent ratio, catalyst loading). For flow chemistry scalability, use microreactors to enhance mixing and heat transfer, as demonstrated in diazomethane synthesis protocols .

Q. What strategies mitigate batch-to-batch variability in enantiomeric excess (ee)?

  • Methodological Answer : Implement inline PAT (process analytical technology), such as Raman spectroscopy, to monitor ee in real time. Adjust chiral stationary phases (CSPs) in preparatory HPLC or switch to enzymatic resolution methods for higher reproducibility .

Tables for Key Data

Parameter Optimal Conditions Validation Method Reference
Stereochemical purityChiral HPLC (Chiralpak IA, 90:10 hexane/IPA)X-ray crystallography
Hydrolytic stability (t₁/₂)pH 7.4, 37°C: 48 hoursLC-QTOF-MS degradation assay
Reaction yield (cyclization)65–72% with TBHP in THF, 70°CGC-MS, ¹H NMR

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